molecular formula C6H8N4O2 B2639371 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1333508-96-5

2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2639371
CAS No.: 1333508-96-5
M. Wt: 168.156
InChI Key: ZQZDHNUYKKUDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This nitro-substituted tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivative is part of a class of compounds investigated as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV) . Research indicates that THPP-based compounds can effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants, making them a promising avenue for antiviral drug discovery . The lead compound from this series demonstrated significant inhibition of the HBV DNA viral load in an in vivo mouse model following oral administration, underscoring the therapeutic potential of this chemical scaffold . The structural features of this compound, including the nitro group and the saturated pyrazine ring, are crucial for its biological activity and interaction with molecular targets. This product is intended for research purposes such as in vitro testing, hit-to-lead optimization, and further exploration of its biological mechanisms. It is supplied For Research Use Only. Not for human or veterinary use. Please note that the specific CAS number for this compound was not identified in the available search results.

Properties

IUPAC Name

2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-10(12)6-3-5-4-7-1-2-9(5)8-6/h3,7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZDHNUYKKUDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)[N+](=O)[O-])CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be achieved through multiple synthetic routes. One common method involves the selective oxidation of precursor compounds. For example, a straightforward synthesis involves the use of NH-pyrazole carbonic acids as key intermediates. Industrial production methods may involve multistep synthesis or selective oxidation reactions to obtain the desired compound .

Chemical Reactions Analysis

2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted pyrazolo[1,5-a]pyrazines .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • Molecular Formula : C7_7H8_8N4_4O2_2
  • Molecular Weight : 180.17 g/mol

The compound features a nitro group attached to a tetrahydropyrazolo framework, which contributes to its biological activity.

Antiviral Activity

Recent studies have identified derivatives of this compound as promising candidates for treating viral infections. Specifically, these compounds have been explored as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs).

  • Case Study : A series of tetrahydropyrazolo derivatives demonstrated significant inhibition of HBV DNA viral load in animal models. The lead compound showed efficacy against various nucleos(t)ide-resistant HBV variants when administered orally .

Anticancer Properties

The compound is also being investigated for its anticancer properties. Research indicates that certain derivatives may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

  • Case Study : In vitro studies revealed that specific tetrahydropyrazolo derivatives induced apoptosis in various cancer cell lines. These compounds were noted for their ability to interfere with cell cycle progression and promote programmed cell death .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound derivatives. Preliminary research suggests that these compounds may protect neuronal cells from oxidative stress.

  • Case Study : Experimental models demonstrated that certain derivatives could reduce neuronal damage in models of neurodegenerative diseases by modulating oxidative stress pathways and enhancing cellular resilience .

Summary of Findings

The applications of this compound span multiple therapeutic areas:

  • Antiviral Agents : Effective against HBV with promising results in reducing viral loads.
  • Anticancer Agents : Selectively toxic to cancer cells with mechanisms involving apoptosis.
  • Neuroprotective Agents : Potential to mitigate oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, its antiviral activity against HBV is attributed to its ability to inhibit the core protein of the virus, thereby preventing viral replication. The compound’s effects are mediated through pathways involving the modulation of viral protein functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrazolo[1,5-a]pyrazine scaffold is highly modular, allowing diverse substitutions that influence biological activity, solubility, and metabolic stability. Below is a comparative analysis with key analogues:

Compound Molecular Formula Key Substituents Biological Activity Key Findings
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine C₆H₈N₄O₂ Nitro at C2 HBV core protein inhibition Demonstrated inhibition of HBV DNA in mouse models; nitro group enhances binding to hydrophobic pockets .
2-Trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine C₇H₈F₃N₃ Trifluoromethyl at C2 Not explicitly reported Increased lipophilicity (logP ~1.8) compared to nitro analogue; potential for CNS penetration .
(R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine C₉H₁₆N₃ Isopropyl at C6 Parkin E3 ligase modulation 99% yield in synthesis; UPLC-MS m/z 166 [M+H]⁺; chiral center critical for enantioselective activity .
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₁₄H₁₆N₄O₄ Furanoyl and ethyl ester groups Respiratory syncytial virus polymerase inhibition 65% synthetic yield; ^1H NMR confirms regioselective substitution at C5 .
Zanubrutinib (Brukinsa®) C₁₆H₁₈N₆O₂ Carboxamide at C3; phenoxyphenyl Bruton’s tyrosine kinase (Btk) inhibition FDA-approved; scaffold similarity to pyrazolo[1,5-a]pyrazines but with pyrimidine fusion .

Physicochemical Properties

Property 2-Nitro 2-CF₃ 6-Isopropyl Zanubrutinib
Molecular Weight (g/mol) 168.15 191.16 166.23 326.36
logP (Predicted) 0.5 1.8 1.2 3.1
Hydrogen Bond Acceptors 4 3 3 6

The nitro derivative’s lower logP suggests better aqueous solubility, while the trifluoromethyl analogue’s higher lipophilicity may enhance membrane permeability .

Biological Activity

2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

  • Molecular Formula : C7H10N4O2
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 1227210-32-3

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, a study focused on various pyrazolo derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial membrane integrity and inhibition of cell wall synthesis.

CompoundActivityMechanism
This compoundAntibacterialMembrane disruption
T-1106 (related compound)Anti-YFVViral titer reduction in liver

The compound T-1106 showed promising results against yellow fever virus (YFV), indicating that similar pyrazolo derivatives might have antiviral properties as well .

2. Anti-inflammatory Activity

The anti-inflammatory potential of 2-nitro derivatives has also been explored. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies suggest that they may reduce inflammation in models of arthritis and asthma.

Case Study : A study reported that treatment with a related pyrazolo compound led to a significant decrease in inflammatory markers in animal models of arthritis. The reduction in edema and pain suggests potential for therapeutic use in chronic inflammatory conditions.

3. Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (breast)15
HeLa (cervical)20

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Further studies are needed to elucidate the specific pathways involved.

Mechanistic Insights

Research into the molecular mechanisms of 2-nitro derivatives suggests they may interact with key cellular targets:

  • Cholinesterase Inhibition : Some pyrazolo derivatives have shown potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Reactive Oxygen Species (ROS) Modulation : Compounds have been observed to modulate oxidative stress pathways, contributing to their anticancer and anti-inflammatory effects.

Q & A

Basic: What are the established synthetic routes for 2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

Methodology:

  • Oxidation and Cyclization: A common approach involves oxidizing hydroxyl groups using MnO₂ in chloroform, followed by intramolecular cyclization with methylsulfonyloxy (OMs) as a leaving group, yielding the target compound at 39.5% overall yield .
  • Regiocontrolled Alkylation/Formylation: Pyrazole precursors are alkylated and formylated to generate intermediates, which undergo deprotection and cyclization to form the tetrahydropyrazolo core .
  • Functionalization at Position 7: Silylformamidine-mediated reactions in benzene enable selective functionalization at position 7, with crystallization from hexane yielding derivatives .

Key Data:

StepReagents/ConditionsYieldReference
Hydroxyl OxidationMnO₂, CHCl₃39.5%
CyclizationOMs leaving group-
Reductive AminationDouble-reductive aminationVariable

Basic: What analytical methods validate the structure of this compound?

Methodology:

  • 1H/13C NMR: Confirms substituent positions and hydrogen environments. For example, nitro groups at position 2 show distinct deshielding in 1H NMR (δ 7.39–6.65 ppm) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., C₇H₁₀N₄O₂: 182.18 g/mol) .
  • Elemental Analysis: Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .

Best Practices:

  • Combine multiple techniques to resolve ambiguities (e.g., overlapping NMR signals).

Basic: What are the known biological targets or therapeutic applications?

Key Findings:

  • HBV Core Protein Allosteric Modulators (CpAMs): Derivatives inhibit nucleos(t)ide-resistant HBV variants, with lead compound 45 reducing viral load in murine models .
  • ROS1 Kinase Inhibition: Substituted derivatives act as ROS1 inhibitors, relevant in oncology .
  • Photodynamic Therapy: Fused chlorin derivatives target aldehyde dehydrogenase-positive cancer stem cells in endometrial cancer .

Mechanistic Insight:

  • Nitro groups enhance electrophilicity, facilitating interactions with viral/core protein active sites .

Advanced: How can cyclization steps be optimized to improve synthetic yields?

Strategies:

  • Solvent Selection: Use aprotic solvents (e.g., chloroform) to stabilize intermediates during cyclization .
  • Leaving Group Optimization: Replace OMs with triflate groups to accelerate cyclization kinetics .
  • Temperature Control: Gradual heating (e.g., 60°C to reflux) minimizes side reactions .

Case Study:

  • Deprotection of 2,2-dialkoxyethyl-substituted pyrazole aldehydes under mild acidic conditions increased cyclization efficiency to >70% yield .

Advanced: How to address discrepancies in biological activity data across studies?

Root Causes:

  • Substituent Effects: Position 7 modifications (e.g., trifluoromethyl vs. aldehyde groups) alter binding affinity to HBV CpAMs .
  • Assay Variability: Differences in cell lines (e.g., AAV mouse models vs. in vitro hepatoma cells) impact IC₅₀ values .

Resolution Strategies:

  • Standardize assays (e.g., use isogenic cell lines) and report substituent-specific SAR .
  • Validate activity via orthogonal methods (e.g., SPR for binding affinity, resazurin assays for cytotoxicity) .

Advanced: What strategies functionalize position 7 for enhanced bioactivity?

Methodology:

  • Silylformamidine Reactions: Introduce dimethylamino or trifluoromethyl groups via nucleophilic substitution .
  • Aldehyde Incorporation: Use Dess–Martin periodinane to oxidize alcohol intermediates to aldehydes, enabling conjugation with targeting moieties .
  • Cross-Coupling: Suzuki-Miyaura reactions install aryl/heteroaryl groups at position 7 .

Example:

  • Methyl 7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)-3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate showed enhanced ROS1 inhibition (IC₅₀ < 50 nM) .

Advanced: What safety precautions are required for handling this compound?

Hazard Data (CAS 1227210-32-3):

  • GHS Classification: Acute oral toxicity (Category 4), skin/eye irritation (Category 2), respiratory irritation (Category 3) .
  • Handling Protocol:
    • Use PPE (gloves, goggles, respirator) in fume hoods.
    • Store in sealed containers at 2–8°C to prevent decomposition .

First Aid:

  • Inhalation: Move to fresh air; administer oxygen if needed.
  • Skin Contact: Wash with soap/water; apply emollient for irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.